1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea
Brand Name:
Vulcanchem
CAS No.:
1216908-63-2
VCID:
VC0029747
InChI:
InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)/i1D3
SMILES:
COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-]
Molecular Formula:
C₁₂H₉D₃N₄O₄S
Molecular Weight:
311.33
1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea
CAS No.: 1216908-63-2
Cat. No.: VC0029747
Molecular Formula: C₁₂H₉D₃N₄O₄S
Molecular Weight: 311.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216908-63-2 |
|---|---|
| Molecular Formula | C₁₂H₉D₃N₄O₄S |
| Molecular Weight | 311.33 |
| IUPAC Name | 1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea |
| Standard InChI | InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)/i1D3 |
| SMILES | COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator